Thietane-3-carboximidamide
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Overview
Description
Thietane-3-carboximidamide is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
The synthesis of thietanes, including Thietane-3-carboximidamide, can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, inter- and intramolecular photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes .
Chemical Reactions Analysis
Thietane-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium monothiocarbamates, which act as sulfur nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 2-(1-haloalkyl)oxiranes with ammonium monothiocarbamates can yield thietane-3-ol derivatives .
Scientific Research Applications
Thietane-3-carboximidamide has several scientific research applications. In the field of chemistry, it serves as an important intermediate for the synthesis of sulfur-containing acyclic and heterocyclic compounds . In biology and medicine, thietane derivatives have been studied for their potential antiviral, anticancer, and insecticidal properties . Additionally, thietanes are used as building blocks in organic synthesis for the preparation of various biologically active compounds .
Mechanism of Action
The mechanism of action of Thietane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as nucleophilic substitution and cycloaddition . These reactions enable the compound to interact with biological molecules and exert its effects.
Comparison with Similar Compounds
Thietane-3-carboximidamide can be compared with other similar compounds, such as thiiranes and oxetanes. Thiiranes are three-membered sulfur-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles . Thietanes, including this compound, are unique due to their four-membered ring structure containing sulfur, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C4H8N2S |
---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
thietane-3-carboximidamide |
InChI |
InChI=1S/C4H8N2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H3,5,6) |
InChI Key |
ICEOZZNVJCJAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)C(=N)N |
Origin of Product |
United States |
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